Cas no 157329-90-3 (6-bromo-4-methylpyridine-2-carbonitrile)

6-Bromo-4-methylpyridine-2-carbonitrile is a heterocyclic organic compound featuring a pyridine core substituted with a bromo group at the 6-position, a methyl group at the 4-position, and a nitrile functionality at the 2-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and fine chemicals. The bromo and nitrile groups offer reactive sites for further functionalization, enabling cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound is commonly utilized in medicinal chemistry for the design of biologically active molecules.
6-bromo-4-methylpyridine-2-carbonitrile structure
157329-90-3 structure
Product Name:6-bromo-4-methylpyridine-2-carbonitrile
CAS No:157329-90-3
MF:C7H5BrN2
MW:197.032000303268
CID:2618801
PubChem ID:19708610
Update Time:2025-10-23

6-bromo-4-methylpyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-4-methylpyridine-2-carbonitrile
    • CS-0376856
    • 6-Bromo-4-methylpicolinonitrile
    • HGA32990
    • EN300-1169999
    • SCHEMBL8687439
    • 833-678-9
    • 157329-90-3
    • DTXCID801710674
    • PRQDXEIIXGFMQI-UHFFFAOYSA-N
    • Z1255459494
    • 2-bromo-6-cyano-4-methylpyridine
    • DTXSID501280084
    • Inchi: 1S/C7H5BrN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,1H3
    • InChI Key: PRQDXEIIXGFMQI-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CC(C#N)=N1

Computed Properties

  • Exact Mass: 195.96361Da
  • Monoisotopic Mass: 195.96361Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 36.7Ų

6-bromo-4-methylpyridine-2-carbonitrile Pricemore >>

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